

Zinpyr-1: A Technical Guide to Zinc Binding Affinity and Quantification

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Compound of Interest

Compound Name: Zinpyr-1

Cat. No.: B8066988

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This technical guide provides an in-depth overview of **Zinpyr-1**, a fluorescent sensor widely utilized for the detection and quantification of zinc ions (Zn^{2+}). It details the sensor's zinc binding affinity, its dissociation constant (K_d), and the experimental protocols for their determination. Furthermore, this guide elucidates the mechanism of zinc sensing and presents a visual representation of the experimental workflow.

Core Quantitative Data

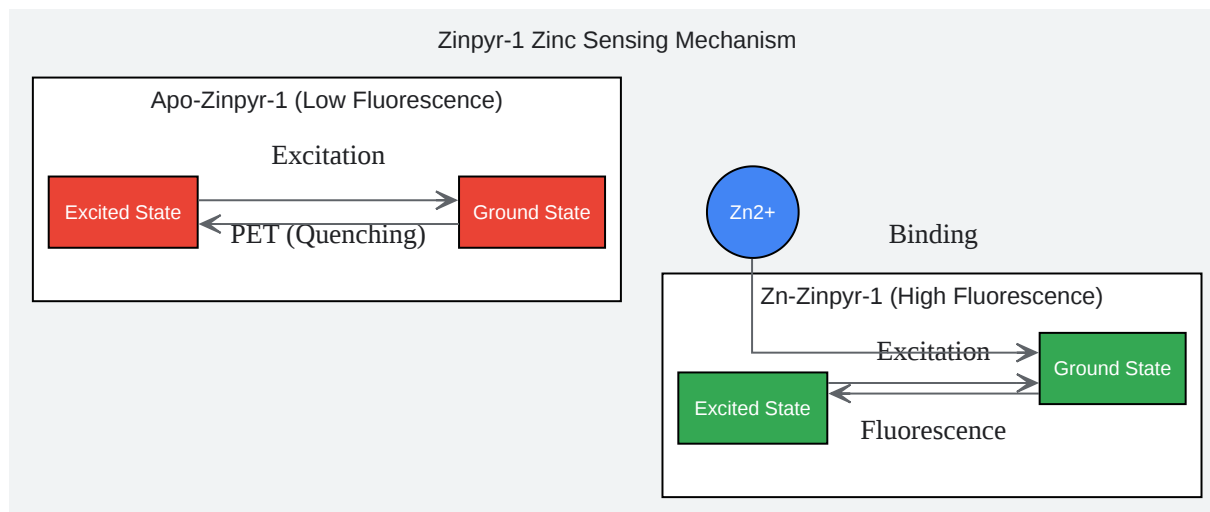
The photophysical and binding properties of **Zinpyr-1** are summarized in the table below. These parameters are crucial for the design and interpretation of experiments involving **Zinpyr-1** for zinc quantification.

Parameter	Value	Conditions	Reference
Dissociation Constant (Kd)	0.7 nM	pH 7	[1][2]
Excitation Wavelength (λ_{ex})	~507 nm (Zinc-bound)	pH 7	[1]
Emission Wavelength (λ_{em})	~526 nm	pH 7	
Quantum Yield (Φ)	0.87 (Zinc-bound)	pH 7	[1]
Quantum Yield (Φ)	0.38 (Apo, zinc-free)	pH 7	[1]
Fluorescence Enhancement	3- to 5-fold upon zinc binding	Simulated physiological conditions	[3]

Zinc Sensing Mechanism: Photoinduced Electron Transfer (PET)

The fluorescence of **Zinpyr-1** is modulated by a process known as photoinduced electron transfer (PET). In its zinc-free (apo) form, the lone pair of electrons on the nitrogen atoms of the di-2-picolylamine (DPA) chelating moieties can transfer to the excited state of the fluorescein fluorophore upon excitation. This non-radiative process quenches the fluorescence, resulting in a low quantum yield.

Upon binding of zinc, the DPA nitrogen atoms coordinate to the metal ion. This coordination lowers the energy of the lone pair electrons, effectively inhibiting the PET process. As a result, the excited fluorophore returns to its ground state via the emission of a photon, leading to a significant increase in fluorescence intensity.



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Caption: Photoinduced Electron Transfer (PET) mechanism of **Zinpyr-1**.

Experimental Protocol: Determination of Zinc Binding Affinity (K_d) by Fluorescence Titration

The dissociation constant (K_d) of **Zinpyr-1** for zinc is determined through a fluorescence titration experiment. This involves monitoring the change in fluorescence intensity of a **Zinpyr-1** solution upon incremental additions of a standardized zinc chloride (ZnCl_2) solution.

Materials and Reagents

- **Zinpyr-1**
- Zinc Chloride (ZnCl_2)
- Buffer solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0)
- Deionized water
- Microcuvettes for fluorescence spectroscopy

Instrumentation

- Fluorometer capable of excitation at ~507 nm and emission scanning from ~515 nm to 650 nm.

Procedure

- Preparation of Stock Solutions:
 - Prepare a stock solution of **Zinpyr-1** (e.g., 1 mM in DMSO).
 - Prepare a standardized stock solution of ZnCl_2 (e.g., 10 mM in deionized water).
- Preparation of Working Solutions:
 - Prepare a dilute working solution of **Zinpyr-1** (e.g., 1 μM) in the desired buffer.
 - Prepare a series of dilutions of the ZnCl_2 stock solution to allow for precise incremental additions.
- Fluorescence Titration:
 - Place a known volume of the **Zinpyr-1** working solution into a microcuvette.
 - Record the initial fluorescence spectrum of the **Zinpyr-1** solution (excitation at 507 nm, emission scan from 515 nm to 650 nm).
 - Add a small, known volume of the ZnCl_2 solution to the cuvette.
 - Mix thoroughly and allow the solution to equilibrate.
 - Record the fluorescence spectrum.
 - Repeat the addition and measurement steps until no further significant increase in fluorescence is observed (saturation).

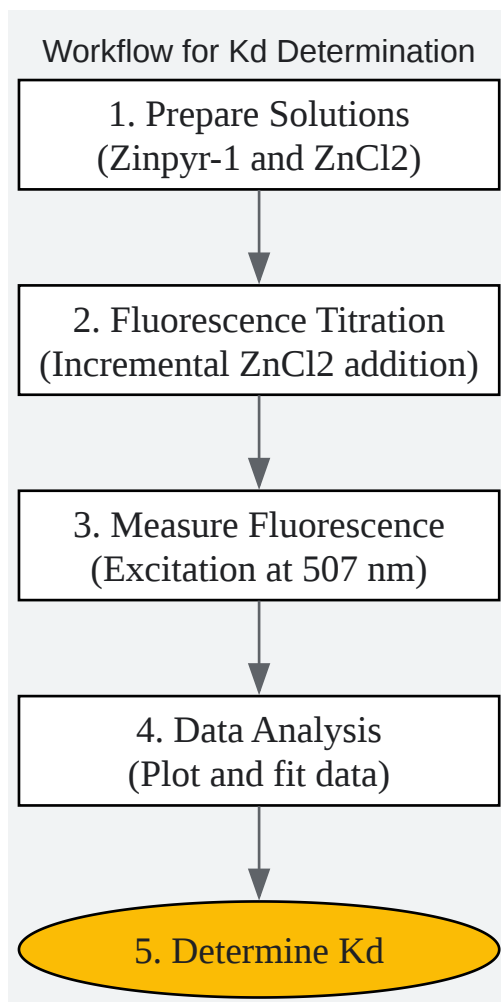
Data Analysis

- Integrate the fluorescence emission intensity over a defined wavelength range (e.g., 520-650 nm) for each zinc concentration.
- Correct the fluorescence intensity for dilution at each addition step.
- Plot the corrected, integrated fluorescence intensity as a function of the total zinc concentration.
- Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the K_d value. The following equation can be used:

$$F = F_{\min} + (F_{\max} - F_{\min}) * ([L] + [M] + K_d) - \sqrt{([L] + [M] + K_d)^2 - 4[L][M]} / (2[L])^*$$

Where:

- F is the observed fluorescence intensity.
- F_{min} is the fluorescence of the apo-sensor.
- F_{max} is the fluorescence at saturation.
- [L] is the total concentration of **Zinpyr-1**.
- [M] is the total concentration of Zn²⁺.
- K_d is the dissociation constant.



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